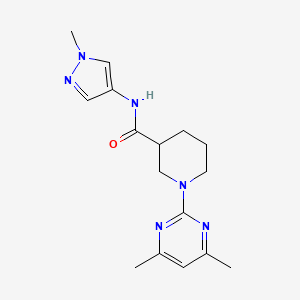

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide

Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core substituted with a 4,6-dimethylpyrimidin-2-yl group and a 1-methyl-1H-pyrazol-4-yl moiety. This structure integrates two pharmacologically significant heterocycles: pyrimidine and pyrazole. Pyrimidine derivatives are widely explored in medicinal chemistry for their roles in kinase inhibition and nucleic acid mimicry, while pyrazole-containing compounds often exhibit diverse biological activities, including anti-inflammatory and anticancer effects .

Properties

Molecular Formula |

C16H22N6O |

|---|---|

Molecular Weight |

314.39 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methylpyrazol-4-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C16H22N6O/c1-11-7-12(2)19-16(18-11)22-6-4-5-13(9-22)15(23)20-14-8-17-21(3)10-14/h7-8,10,13H,4-6,9H2,1-3H3,(H,20,23) |

InChI Key |

JQKMJWIGCNGBII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN(N=C3)C)C |

Origin of Product |

United States |

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies.

Molecular Structure

The molecular formula for this compound is with a molecular weight of approximately 288.36 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.36 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrimidine and pyrazole rings have shown promising results in inhibiting tumor cell proliferation in various cancer types, including breast and lung cancer. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is thought to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

Neuroprotective Effects

Research has suggested potential neuroprotective effects attributed to this compound. It may exert these effects by modulating neurotransmitter systems or by reducing oxidative stress in neuronal cells. Such properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: Inhibits key enzymes involved in cancer cell metabolism.

- Receptors: Modulates receptor activity associated with neurotransmission.

- DNA/RNA: Interferes with nucleic acid synthesis, impacting cell replication.

Biochemical Pathways:

The compound influences various pathways including:

- Apoptosis signaling

- Cell cycle regulation

- Neurotransmitter release pathways

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Study 3: Neuroprotective Mechanism

Research conducted on neuroprotective effects highlighted that the compound could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in recent literature, focusing on molecular features, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

*Molecular weight estimated based on analogous compounds (e.g., ).

Key Comparisons

Structural Diversity in Heterocycles The target compound’s 4,6-dimethylpyrimidine group contrasts with the 6-methoxypyridine in , where the methoxy group enhances hydrophilicity but may reduce blood-brain barrier penetration.

Substituent Effects on Physicochemical Properties The 1-methylpyrazole substituent in the target compound is less polar than the 3-chlorophenoxy group in 2-(3-chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one , which may lower solubility but improve lipophilicity. The cyclopenta[c]pyridazine moiety in introduces rigidity and planarity, likely enhancing intercalation into biomacromolecules compared to the flexible piperidine-carboxamide scaffold .

Pharmacological Implications

- Compounds with piperazine or pyrrolidine linkers (e.g., ) often exhibit improved pharmacokinetic profiles due to enhanced solubility and metabolic stability.

- The target compound’s pyrimidine-pyrazole combination mirrors structural motifs seen in kinase inhibitors (e.g., JAK2 or CDK inhibitors), though direct activity data is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.